N-Methyl-N'-(4-nitrophenyl)urea N-Methyl-N'-(4-nitrophenyl)urea
Brand Name: Vulcanchem
CAS No.: 13866-64-3
VCID: VC20930332
InChI: InChI=1S/C8H9N3O3/c1-9-8(12)10-6-2-4-7(5-3-6)11(13)14/h2-5H,1H3,(H2,9,10,12)
SMILES: CNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C8H9N3O3
Molecular Weight: 195.18 g/mol

N-Methyl-N'-(4-nitrophenyl)urea

CAS No.: 13866-64-3

Cat. No.: VC20930332

Molecular Formula: C8H9N3O3

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N'-(4-nitrophenyl)urea - 13866-64-3

Specification

CAS No. 13866-64-3
Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
IUPAC Name 1-methyl-3-(4-nitrophenyl)urea
Standard InChI InChI=1S/C8H9N3O3/c1-9-8(12)10-6-2-4-7(5-3-6)11(13)14/h2-5H,1H3,(H2,9,10,12)
Standard InChI Key KLRUCOUQQILQEI-UHFFFAOYSA-N
SMILES CNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

N-Methyl-N'-(4-nitrophenyl)urea, also known as 1-Methyl-3-(4-nitrophenyl)urea, is a substituted urea with a molecular formula of C₈H₉N₃O₃ and a molecular weight of 195.175 g/mol . The compound is identified by the CAS number 13866-64-3 . Its structure consists of a urea moiety (–NH–CO–NH–) where one nitrogen atom is substituted with a methyl group and the other with a 4-nitrophenyl group.

Structural Characteristics

The chemical structure of N-Methyl-N'-(4-nitrophenyl)urea features three main components:

  • A urea core structure (–NH–CO–NH–)

  • A methyl group (–CH₃) attached to one nitrogen atom

  • A 4-nitrophenyl group attached to the other nitrogen atom
    The 4-nitrophenyl group contains a nitro group (–NO₂) at the para position of the phenyl ring, which significantly influences the compound's electronic properties and reactivity.

Physicochemical Properties

The physicochemical properties of N-Methyl-N'-(4-nitrophenyl)urea are summarized in the following table:

PropertyValue
Molecular FormulaC₈H₉N₃O₃
Molecular Weight195.175 g/mol
CAS Number13866-64-3
Physical StateSolid (at room temperature)
Boiling PointNot available in search results
DensityNot available in search results
The presence of both hydrogen bond donors and acceptors in this compound suggests it can participate in intermolecular hydrogen bonding, which would influence its solubility and crystal structure properties.

Chemical Reactivity

Functional Group Reactivity

N-Methyl-N'-(4-nitrophenyl)urea contains several reactive functional groups that can participate in various chemical transformations:

  • The nitro group (–NO₂) can undergo reduction to form an amino group (–NH₂)

  • The urea moiety can participate in hydrolysis reactions

  • The aromatic ring can undergo electrophilic aromatic substitution reactions, though the nitro group would direct substitution to specific positions

Reduction Reactions

The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C). This transformation would significantly alter the electronic properties of the molecule.

Hydrolysis Reactions

The urea functional group can undergo hydrolysis under acidic or basic conditions, potentially yielding methylamine and 4-nitroaniline.

Structure-Property Relationships

The properties of N-Methyl-N'-(4-nitrophenyl)urea are significantly influenced by its structural features. Comparative analysis with related compounds provides insights into these structure-property relationships.

Comparison with Similar Compounds

Several related nitrophenyl urea derivatives demonstrate the impact of structural modifications on properties:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
N-Methyl-N'-(4-nitrophenyl)ureaC₈H₉N₃O₃195.175Base compound
N-hydroxy-N-methyl-N'-(4-nitrophenyl)ureaC₈H₉N₃O₄211.177Additional hydroxyl group on the methyl-substituted nitrogen
N-(4-Nitrophenyl)-N'-(phenylmethyl)ureaC₁₄H₁₃N₃O₃HigherBenzyl group instead of methyl group
N,N''-[(4-nitrophenyl)methylene]bis-ureaC₉H₁₁N₅O₄253.217Bis-urea structure with a methylene bridge

Electronic Effects

The nitro group in N-Methyl-N'-(4-nitrophenyl)urea is strongly electron-withdrawing, which affects:

  • The electron density distribution across the molecule

  • The acidity of the N-H proton adjacent to the nitrophenyl group

  • The reactivity of the urea carbonyl group

Biological Activity and Applications

Possible Activities Based on Related Compounds

Similar nitrophenyl urea derivatives have been explored for:

  • Enzyme inhibition properties, particularly against proteases and carbonic anhydrase

  • Potential antibacterial activities

  • Possible antitumor properties
    For instance, related compounds like 2-(2-chlorophenyl)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide have been studied for antibacterial, antitumor, and enzyme inhibition properties.

Chemical Research

N-Methyl-N'-(4-nitrophenyl)urea and similar compounds are valuable in chemical research as:

  • Building blocks in organic synthesis

  • Model compounds for studying hydrogen bonding interactions

  • Precursors for more complex molecules

Medicinal Chemistry

In medicinal chemistry, urea derivatives with nitrophenyl groups have been explored as:

  • Potential enzyme inhibitors

  • Scaffolds for drug development

  • Probes in biochemical assays

Analytical Characterization

NMR Spectroscopy

The ¹H NMR spectrum would show:

  • Signals for the methyl protons

  • Signals for the aromatic protons of the nitrophenyl group

  • Signals for the NH protons of the urea moiety

IR Spectroscopy

Key IR absorption bands would include:

  • N-H stretching vibrations

  • C=O stretching of the urea carbonyl

  • NO₂ symmetric and asymmetric stretching

  • C-H stretching vibrations of the methyl group and aromatic ring

Identification Parameters

For definitive identification, the following parameters are used:

  • CAS Number: 13866-64-3

  • Molecular Formula: C₈H₉N₃O₃

  • Exact Mass: 195.175 g/mol

Comparative Analysis of Nitrophenyl Urea Derivatives

Structural Variations

The urea scaffold allows for significant structural variations, as evidenced by the diverse nitrophenyl urea derivatives found in the search results:

  • N-(4-fluoro-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea: Contains fluorine and methyl substituents on one phenyl ring and methoxy and nitro groups on the other .

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methoxy-4-nitrophenyl)urea: Incorporates a benzodioxole moiety and a methoxy-nitrophenyl group .

  • N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea: Contains a hydroxyl group on the methyl-substituted nitrogen.

Property Comparison

A comparison of physicochemical properties across related nitrophenyl urea derivatives reveals important trends:

CompoundMolecular WeightlogP (if available)Hydrogen Bond AcceptorsHydrogen Bond Donors
N-Methyl-N'-(4-nitrophenyl)urea195.175Not availableNot availableNot available
N-(4-fluoro-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea319.293.507772
N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea211.177Not availableNot availableNot available
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methoxy-4-nitrophenyl)urea345.312.617592
This comparison highlights how structural modifications influence key properties such as molecular weight, lipophilicity, and hydrogen bonding potential.

Future Research Directions

Synthetic Methodology Developments

Future research on N-Methyl-N'-(4-nitrophenyl)urea may focus on:

  • Development of more efficient and environmentally friendly synthesis methods

  • Green chemistry approaches to reduce waste and hazardous reagents

  • One-pot synthesis strategies to improve yield and purity

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